molecular formula C12H18ClN B6208712 N-cyclopentyl-2-methylaniline hydrochloride CAS No. 2703782-46-9

N-cyclopentyl-2-methylaniline hydrochloride

Cat. No.: B6208712
CAS No.: 2703782-46-9
M. Wt: 211.7
InChI Key:
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Description

N-cyclopentyl-2-methylaniline hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclopentyl group and a methyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methylaniline hydrochloride typically involves the alkylation of 2-methylaniline with cyclopentyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained as a crystalline solid and is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives .

Scientific Research Applications

N-cyclopentyl-2-methylaniline hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopentyl and methyl groups on the aniline ring allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

2703782-46-9

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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